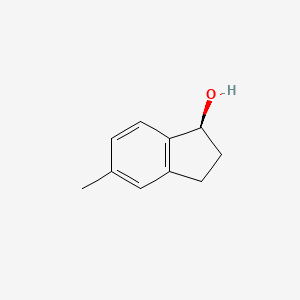
(1S)-5-Methylindan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-5-Methylindan-1-OL is an organic compound belonging to the indane family It is characterized by a methyl group attached to the fifth position of the indane ring and a hydroxyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-5-Methylindan-1-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts alkylation of indanone derivatives, followed by reduction and resolution to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: (1S)-5-Methylindan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Formation of 5-methylindanone.
Reduction: Formation of 5-methylindane.
Substitution: Formation of various substituted indane derivatives.
Applications De Recherche Scientifique
(1S)-5-Methylindan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of fragrances and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S)-5-Methylindan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
5-Methylindane: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
5-Methylindanone: Contains a carbonyl group instead of a hydroxyl group, leading to distinct chemical properties.
Indan-1-OL: Similar structure but without the methyl group, affecting its overall reactivity and applications.
Uniqueness: (1S)-5-Methylindan-1-OL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H12O |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
(1S)-5-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H12O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10-11H,3,5H2,1H3/t10-/m0/s1 |
Clé InChI |
LFEMDSQMJJGXAK-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)[C@H](CC2)O |
SMILES canonique |
CC1=CC2=C(C=C1)C(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


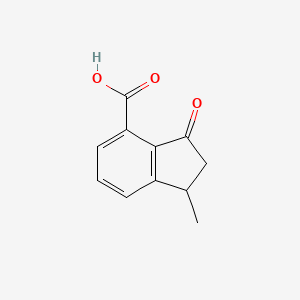
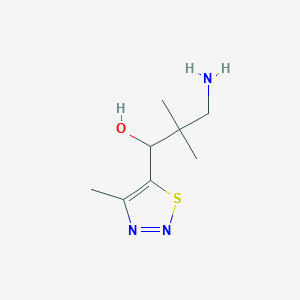
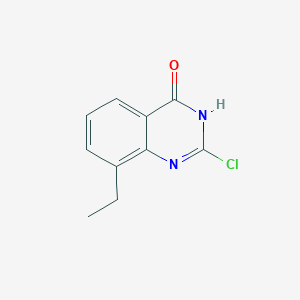
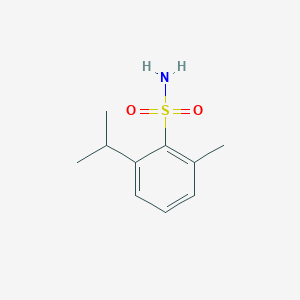
![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride](/img/structure/B13204121.png)
![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)
![3-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13204132.png)

![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)
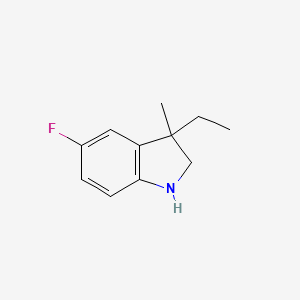
![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)
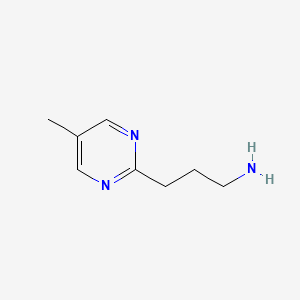
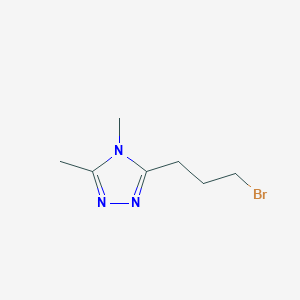
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13204158.png)
